molecular formula C12H12N4O B1446267 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 1858251-88-3

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B1446267
CAS No.: 1858251-88-3
M. Wt: 228.25 g/mol
InChI Key: SBVWRAIVDXGTMN-UHFFFAOYSA-N
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Description

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a specialized organic compound featuring an indole core scaffold linked to an azido-functionalized ethanone group. The indole nucleus is a privileged structure in medicinal and agrochemical chemistry, known for its widespread presence in biologically active molecules . This particular derivative is of significant interest in research and development for the synthesis of novel chemical entities, including potential Schiff bases and other heterocyclic systems . The primary research value of this compound lies in its functional groups, which make it a versatile building block or intermediate. The azide group is particularly valuable in click chemistry applications, allowing for efficient, selective conjugation reactions under mild conditions to create more complex molecular architectures. Meanwhile, the ketone group can serve as a key reactive site for further chemical modifications, such as the formation of imines (Schfiff bases) . Researchers are exploring indole derivatives of this nature for a broad spectrum of potential biological activities. While the specific profile of this compound is under investigation, indole analogs are widely studied for their fungicidal , antibacterial , antiviral , and anti-inflammatory properties. The structural motif of a substituted indole ring is a common feature in many commercial fungicides and pharmaceuticals, underscoring its importance in discovery programs . This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-azido-1-(1,2-dimethylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVWRAIVDXGTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The precursor, 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, can be synthesized by Friedel-Crafts acylation or other indole functionalization methods, often involving:

  • Alkylation of indole nitrogen or carbon positions to introduce methyl groups.
  • Acylation at the 3-position of the indole ring to install the ethanone moiety.

Azidation Reaction

The key step is the nucleophilic substitution where sodium azide replaces a leaving group (commonly a halogen or a tosylate) attached to the ethanone side chain. The typical procedure involves:

  • Dissolving the indole ethanone precursor in DMF or DMSO.
  • Adding sodium azide in stoichiometric or slight excess amounts.
  • Stirring the mixture at temperatures ranging from room temperature to 80 °C for several hours to ensure complete conversion.

The reaction mechanism proceeds via nucleophilic attack of the azide ion on the electrophilic carbon adjacent to the carbonyl group, displacing the leaving group and forming the azido-substituted product.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF or DMSO Polar aprotic solvents enhance nucleophilicity of azide ion
Temperature 50–80 °C Elevated temperature accelerates reaction
Reaction Time 4–24 hours Dependent on substrate and scale
Azide Source Sodium azide (NaN3) Common, cost-effective, and efficient
Molar Ratios 1:1 to 1:1.5 (substrate:NaN3) Slight excess azide ensures complete conversion
Workup Aqueous quench, extraction Careful handling due to azide toxicity and explosiveness

Alternative Synthetic Approaches

While nucleophilic substitution with sodium azide is the most straightforward and widely used method, other synthetic strategies have been reported for preparing azido-indole derivatives, which may be adapted for 2-azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone:

  • From Diazonium Salts: Aromatic amines on the indole ring can be converted to diazonium salts, which then react with azide ions to form aryl azides. This method is less common for ethanone side chains but applicable for azido substitution on aromatic rings.

  • From Lithium Reagents: Halogenated indole derivatives can be treated with lithium reagents followed by tosyl azide to yield azides in high yield. This approach requires low temperatures and inert atmosphere but offers high selectivity.

  • Via Click Chemistry Precursors: The azido group can be introduced as a functional handle for subsequent Huisgen 1,3-dipolar cycloaddition ("click chemistry") with alkynes to form triazoles, important in medicinal chemistry.

Research Findings and Analytical Data

Spectroscopic Characterization

  • 1H NMR: Characteristic signals include the NH proton of the indole ring (~δ 10.15 ppm) and aromatic protons appearing as doublets or multiplets in the δ 7.0–8.0 ppm range.
  • 13C NMR: The carbonyl carbon resonates near δ 191 ppm, with aromatic carbons between δ 112–139 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~200.20 g/mol, confirming the azido substitution.

Yield and Purity

  • Typical isolated yields range from 50% to 85%, depending on reaction scale and purification methods.
  • Purification is commonly achieved by silica gel column chromatography.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Nucleophilic substitution 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with halogen leaving group NaN3, DMF/DMSO, 50–80 °C, 4–24 h 60–85 Most common, scalable, straightforward
From diazonium salt Aryl amine derivative of indole NaN3, acidic conditions, room temp Moderate Limited to aromatic azides
Lithium reagent method Halogenated indole derivatives t-BuLi, tosyl azide, low temp, inert atmosphere Up to 96 High yield, requires low temp handling
Click chemistry precursor Propargylated indole derivatives NaN3, Cu(I) catalyst for cycloaddition High For further functionalization

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized indole derivatives.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Dimethylformamide (DMF): Common solvent for the azide substitution reaction.

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various indole derivatives and triazoles.

    Medicine: Indole derivatives are known for their pharmacological properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved would vary based on the specific application and the resulting products.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone, focusing on molecular features, synthetic routes, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Data/Applications References
This compound C₁₂H₁₂N₄O 228.26 1,2-dimethylindole, azidoacetyl Intermediate for triazole synthesis
2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone C₁₁H₁₀N₄O 214.23 2-methylindole, azidoacetyl Not reported
2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone C₁₁H₁₀N₄O₂ 230.23 5-methoxyindole, azidoacetyl Not reported
2-Azido-1-(4-methylphenyl)ethanone C₉H₉N₃O 175.19 4-methylphenyl, azidoacetyl Intermediate for triazoles; mp 56–57°C
2-Azido-1-(4-methoxyphenyl)ethanone C₉H₉N₃O₂ 191.19 4-methoxyphenyl, azidoacetyl mp 67–68°C; IR: 2105 cm⁻¹ (N₃)
2-Azido-1-(4-chlorophenyl)ethanone C₈H₆ClN₃O 195.61 4-chlorophenyl, azidoacetyl mp 65–67°C; NMR: δ 4.51 (s, CH₂)

Structural and Functional Differences

  • Indole vs. This may influence solubility and reactivity in click chemistry applications .
  • Azide Reactivity : All analogs share the azidoacetyl group, enabling Cu(I)-catalyzed cycloaddition with alkynes. However, steric hindrance from bulkier indole substituents (e.g., 1,2-dimethyl) may slow reaction kinetics relative to less hindered aryl derivatives .

Physicochemical Properties

  • Melting Points : Aryl-substituted azides (e.g., 4-methylphenyl: 56–57°C) generally have lower melting points than indole analogs, likely due to reduced crystal packing efficiency in simpler aryl systems .
  • Spectroscopic Signatures :
    • IR : All compounds show strong azide absorption near 2100 cm⁻¹. Indole derivatives exhibit additional N–H stretches (~3400 cm⁻¹) absent in aryl analogs .
    • NMR : The azidoacetyl CH₂ group resonates at δ ~4.50 ppm in CDCl₃, consistent across analogs .

Biological Activity

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azido ketones and incorporates an indole ring, which is known for its presence in various natural products and pharmaceuticals. Its molecular formula is C12H12N4OC_{12}H_{12}N_{4}O with a molecular weight of approximately 224.25 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with sodium azide in a polar solvent such as dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the azido compound .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on various enzymes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission, and the compound has been reported to exhibit moderate to good inhibitory activity against AChE, which may have implications for neurodegenerative diseases .
  • Glutathione S-transferase (GST) : Similarly, the compound shows inhibitory effects on GST, an enzyme involved in detoxification processes. The inhibition of GST can enhance the efficacy of certain chemotherapeutic agents by preventing drug metabolism .

Cytotoxicity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Remarks
A375 (melanoma)<10Notable cytotoxic capacity
A549 (lung adenocarcinoma)<10Selective cytotoxicity observed
HUVEC (human umbilical vein endothelial cells)6.2Suppression of proliferation induced by growth factors

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to the presence of the azido group, which allows it to participate in various chemical reactions. In particular, it acts as a 1,3-dipole in cycloaddition reactions, forming triazole derivatives that may exhibit further biological activities .

Case Studies

Recent studies highlight the significance of this compound in medicinal applications:

  • Neuroprotective Applications : The inhibitory action on AChE suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
  • Anticancer Research : The selective cytotoxicity observed against melanoma and lung cancer cell lines indicates that this compound could be further developed into a therapeutic agent for cancer treatment.

Q & A

Q. What are the established synthetic routes for 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone?

  • Methodological Answer : The synthesis typically involves three key steps:

Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions .

Dimethylation : Methylation at the 1- and 2-positions of the indole ring using methyl iodide (MeI) and a base (e.g., K₂CO₃) .

Azidation : Bromination at the ethanone side chain followed by substitution with sodium azide (NaN₃) in acetonitrile under reflux .
Critical Parameters : Reaction time, temperature (e.g., reflux at ~82°C for azidation), and stoichiometry (e.g., 1.4–3.0 equiv. NaN₃) significantly impact yield .

Q. How is this compound characterized crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Crystallization : Slow evaporation of ethanol solutions yields diffraction-quality crystals .
  • Refinement : Programs like SHELXL refine bond lengths (e.g., C–N₃: ~1.45 Å) and angles .
    Example Data :
ParameterValueSource
Space GroupP2₁/c
Bond Length (C–N₃)1.45 Å
R-factor<0.05

Q. What safety precautions are required for handling azido-containing compounds?

  • Methodological Answer :
  • Respiratory Protection : Use NIOSH-approved P95 respirators for azide dust .
  • Reactivity : Avoid heating >100°C to prevent explosive decomposition .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How does the azido group influence reactivity in click chemistry applications?

  • Methodological Answer : The -N₃ group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key considerations:
  • Catalyst : Cu(I) (e.g., CuSO₄ + sodium ascorbate) at 25–50°C .
  • Kinetics : Second-order rate constants (k₂) range from 0.1–1.0 M⁻¹s⁻¹ in aqueous/organic solvents .
    Data :
Solventk₂ (M⁻¹s⁻¹)Reference
Water0.5
DMSO0.2

Q. What contradictions exist in reported biological activities of indole-azido derivatives?

  • Methodological Answer : While some studies report anticancer activity (IC₅₀: 10–50 µM), others note cytotoxicity discrepancies due to:
  • Assay Variability : MTT vs. ATP-based assays may differ by ±15% .
  • Substituent Effects : 1,2-Dimethyl groups reduce solubility (logP ~2.5), impacting bioavailability .
    Resolution Strategy : Standardize assays (e.g., NCI-60 panel) and use molecular dynamics to model membrane permeability .

Q. How to design experiments to study photolytic degradation of the azido group?

  • Methodological Answer :
  • Light Source : UV-C (254 nm) induces N₂ release; monitor via FTIR (disappearance of -N₃ peak at ~2100 cm⁻¹) .
  • Quantum Yield : Calculate using actinometry (e.g., ferrioxalate) to determine photolysis efficiency .
    Data :
ParameterValueSource
λ_max (UV)254 nm
t₁/₂ (H₂O)30 min

Key Research Gaps

  • Mechanistic Studies : Limited data on azido group interactions with cytochrome P450 enzymes .
  • Thermal Stability : No DSC/TGA data for decomposition thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

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